Bombinakinin-gap

Description

Properties

IUPAC Name |

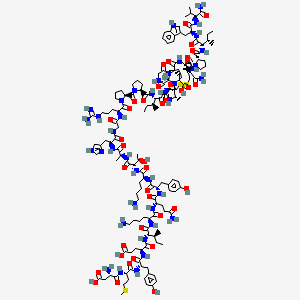

(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUZJQRZYPVMG-BFMDKFMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H219N39O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Abstract

The diverse peptidome of amphibian skin secretions represents a vast reservoir of novel bioactive compounds, many of which have significant potential for drug development.[1][2] Among these are the Bombinakinins, a family of bradykinin-related peptides (BRPs) identified in the skin secretions of Bombina species (fire-bellied toads).[3] These peptides are encoded by precursor genes that often contain multiple, variable copies of the bioactive peptide sequence.[3][4] Preliminary peptidomic and transcriptomic surveys in related amphibian lineages have hinted at a curious anomaly: the presence of Bombinakinin-like bioactivity or peptide fragments without a readily identifiable precursor gene in the genomic data. This has led to the hypothesis of a "Bombinakinin-related gene gap"—a situation where the functional peptide exists, but its genetic origin is either absent, highly divergent, or located in a challenging genomic region, rendering it invisible to standard annotation pipelines. This guide provides a comprehensive, multi-pronged strategy for researchers to systematically investigate and resolve such putative gene gaps, integrating comparative genomics, state-of-the-art peptidomics, and targeted molecular biology.

Introduction: The Enigma of the Missing Gene

Bradykinin-related peptides in amphibians are a fascinating example of evolutionary innovation, acting as potent defensive toxins against predators.[1][5] The Bombinakinin family, found in Bombina maxima, includes peptides like Bombinakinin M, which exhibits strong contractile effects on smooth muscle, mediated through bradykinin receptors.[3] The genetic precursors for these peptides are typically characterized by a signal peptide, an acidic pro-region, and multiple copies of the mature peptide sequence, which are liberated by post-translational processing.[3][6]

A "gene gap" in this context refers to the consistent detection of a Bombinakinin-like peptide (or a family of related peptides) in a species' skin secretion, coupled with the conspicuous failure to identify the encoding gene or transcript through standard genomic or transcriptomic sequencing and analysis. This scenario presents several compelling biological questions:

-

Is the gene truly absent, and the peptide is a result of an unconventional biosynthetic pathway?

-

Has the gene diverged so significantly that it escapes detection by homology-based searches?

-

Is the gene located in a complex, repetitive, or otherwise "unsequenceable" region of the genome?[7][8]

-

Could this represent a case of horizontal gene transfer or a novel, lineage-specific gene birth event?[9]

Resolving this gap is not merely an academic exercise. It holds the potential to uncover novel mechanisms of gene evolution and regulation, and may reveal new peptide structures with unique pharmacological properties.[10][11] This guide outlines a robust, field-proven workflow to tackle this scientific challenge.

Phase 1: The In-Silico Investigation - Mining the Digital Genome

The initial phase leverages computational tools to exhaustively search for any trace of the missing gene in existing sequence data. The core principle is to move from broad, homology-based searches to more sensitive, pattern-based, and synteny-informed analyses.[9][12]

Rationale for a Multi-Tiered Bioinformatic Approach

Standard gene prediction algorithms and BLAST searches are often the first line of attack, but they can fail when dealing with rapidly evolving, taxonomically restricted genes like those for amphibian skin peptides.[9][13] These genes are under intense selective pressure, leading to high sequence divergence. Furthermore, poor genome assembly quality can lead to gaps or misassemblies that obscure the gene's true location.[7][14] Therefore, a multi-layered approach is essential for robust in silico discovery.

Experimental Protocol: Deep Genomic Mining

Step 1: TBLASTN Homology Search with Low Stringency

-

Objective: To find distant, divergent homologs of known Bombinakinin precursor proteins.

-

Procedure:

-

Compile a database of all known Bombinakinin and other amphibian bradykinin-related peptide precursor protein sequences from sources like NCBI.

-

Use the TBLASTN algorithm to search the target species' genome assembly (and any available transcriptomic data) with these protein sequences.

-

Critically, adjust the search parameters to be highly sensitive: increase the E-value threshold (e.g., to 10) and use a substitution matrix suitable for divergent sequences (e.g., BLOSUM45).

-

Manually inspect all weak hits for conserved motifs, such as the dibasic cleavage sites flanking the mature peptide sequence.

-

Step 2: Synteny Analysis for Positional Orthology

-

Objective: To identify the genomic region where the Bombinakinin gene should be located, based on the conserved gene order in related species.[15][16]

-

Procedure:

-

Select several closely and moderately related species for which high-quality genome assemblies and annotations are available. One of these species must contain a well-annotated Bombinakinin gene.

-

Using tools like MCScanX or SyRI, identify syntenic blocks—regions with conserved gene order—flanking the known Bombinakinin gene in the reference species.[14][17]

-

Map this syntenic block to the target species' genome. This pinpoints the "expected" location of the gene.

-

Manually scrutinize this locus in the target genome for any unannotated open reading frames (ORFs), degenerate sequences, or evidence of genomic rearrangements (e.g., inversions, deletions).[15]

-

Step 3: De Novo Gene Prediction with Tailored Models

-

Objective: To identify potential gene structures without relying on homology.

-

Procedure:

-

Train a gene prediction model (e.g., using AUGUSTUS or SNAP) with a custom training set composed of known amphibian skin peptide precursor genes. This attunes the algorithm to the specific codon usage, exon-intron structure, and signal peptide characteristics of this gene class.

-

Run the trained model on the syntenically-defined target region from Step 2.

-

Analyze the predicted gene models for features characteristic of a Bombinakinin precursor, such as a signal peptide sequence and tandem repeats of a potential mature peptide sequence.

-

Step 4: In Silico Peptide Prediction

-

Objective: To predict potential bioactive peptides directly from the genomic or transcriptomic data.[18][19][20]

-

Procedure:

-

Translate all three reading frames of the target genomic region identified through synteny analysis.

-

Use peptide prediction tools (e.g., machine learning-based models) to scan these translated sequences for peptides with physicochemical properties similar to known BRPs (e.g., size, charge, hydrophobicity).[21]

-

Cross-reference any predicted peptides with the mass spectrometry data obtained in Phase 2.

-

Caption: Workflow for the in silico investigation of the putative gene gap.

Phase 2: The Peptidomic Proof - From Bioactivity to Sequence

While in silico methods provide a powerful search capability, they are ultimately predictive. Mass spectrometry-based peptidomics provides the definitive, empirical evidence of the peptide's existence and its primary structure.[22][23][24]

Rationale for a Multi-Stage Mass Spectrometry Strategy

A comprehensive peptidomic analysis is required to not only identify the Bombinakinin-like peptides but also to characterize their post-translational modifications (PTMs) and any related fragments.[25][26] A high-resolution instrument is crucial for accurate mass determination, and tandem MS (MS/MS) is essential for de novo sequencing.[23][24]

Experimental Protocol: Peptidomic Discovery and Sequencing

Step 1: Sample Collection and Preparation

-

Objective: To obtain a high-quality, complex mixture of skin peptides.

-

Procedure:

-

Induce peptide secretion from the target amphibian species using a non-invasive method, such as mild electrical stimulation or norepinephrine injection.

-

Collect the secretion into a buffer containing protease inhibitors to prevent degradation.

-

Perform an initial fractionation of the crude secretion using solid-phase extraction (SPE) to remove interfering substances and enrich for peptides.

-

Step 2: LC-MS/MS Analysis

-

Objective: To separate the peptide mixture and acquire high-resolution mass and fragmentation data for each peptide.

-

Procedure:

-

Separate the enriched peptide fraction using reversed-phase high-performance liquid chromatography (RP-HPLC).[26]

-

Elute the peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).[23]

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full MS scan are automatically selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Step 3: Data Analysis and De Novo Sequencing

-

Objective: To identify the amino acid sequence of the Bombinakinin-like peptides from the MS/MS spectra.

-

Procedure:

-

Analyze the raw MS/MS data using a de novo sequencing algorithm (e.g., PEAKS Studio). This is critical because the peptide sequence is not in a standard database.

-

Look for spectra that yield sequences with homology to known Bombinakinins or other BRPs. Pay close attention to the characteristic proline residues common in bradykinins.[27]

-

Use the accurate mass measurement from the MS1 scan to constrain the possible amino acid compositions, increasing the confidence of the de novo sequence.

-

Search for potential PTMs, such as C-terminal amidation, which is common in amphibian peptides.[28]

-

Table 1: Hypothetical Peptidomic Data Summary

| Peptide ID | Observed m/z | Charge | Monoisotopic Mass (Da) | Proposed Sequence | PTMs |

| BKG-1 | 855.45 | 2+ | 1708.88 | G-L-P-P-G-F-S-P-F-R-I-V-D | None |

| BKG-2 | 862.94 | 2+ | 1723.86 | G-L-P-P-G-F-S-P-F-R-I-V-D-NH2 | Amidation |

| BKG-3 | 921.48 | 3+ | 2761.42 | D-L-P-K-I-N-R-K-G-P-G-L-P-P-G-F-S-P-F-R-I-V-D | None |

This empirical sequence data is the linchpin of the entire investigation. It provides the ground truth that guides the subsequent molecular biology work.

Phase 3: The Molecular Confirmation - Bridging Peptide and Gene

Armed with a high-confidence peptide sequence from Phase 2 and a putative genomic locus from Phase 1, the final phase is to definitively link the two and clone the full-length precursor cDNA. The technique of choice is Rapid Amplification of cDNA Ends (RACE).[29][30]

Rationale for RACE-PCR

RACE is the ideal method for this scenario because it allows for the amplification of the full 5' and 3' ends of a transcript using only a small region of known internal sequence.[31][32] This is precisely the situation when a peptide sequence has been determined, but the full transcript and its untranslated regions (UTRs) are unknown.

Experimental Protocol: Full-Length cDNA Cloning via RACE

Step 1: RNA Extraction and cDNA Synthesis

-

Objective: To create a pool of cDNA from the tissue expressing the peptide.

-

Procedure:

-

Extract high-quality total RNA from the skin tissue of the target species.

-

Synthesize first-strand cDNA using reverse transcriptase. For 3' RACE, an oligo(dT)-adapter primer is used to prime all polyadenylated mRNAs.[29] For 5' RACE, a gene-specific primer (GSP) is used.

-

Step 2: 3' RACE

-

Objective: To amplify the 3' end of the transcript, from the known peptide-coding region to the poly(A) tail.

-

Procedure:

-

Design a forward gene-specific primer (GSP1) based on the amino acid sequence obtained from the peptidomic analysis.

-

Perform PCR using GSP1 and a universal primer that binds to the adapter sequence of the oligo(dT) primer.

-

Run the PCR product on an agarose gel. Excise, purify, and sequence the resulting band(s).

-

Step 3: 5' RACE

-

Objective: To amplify the 5' end of the transcript, from the known region upstream to the transcription start site.

-

Procedure:

-

Design a reverse gene-specific primer (GSP2) based on the known sequence.

-

Synthesize specific first-strand cDNA using GSP2.

-

Add a homopolymeric tail (e.g., poly(C)) to the 3' end of this cDNA using terminal deoxynucleotidyl transferase (TdT).[29]

-

Perform PCR using a nested reverse GSP (GSP3, located upstream of GSP2) and a universal primer that binds to the newly added tail.

-

Sequence the resulting PCR product.

-

Step 4: Assembly and Confirmation

-

Objective: To assemble the full-length cDNA sequence and confirm it encodes the observed peptide.

-

Procedure:

-

Align and assemble the overlapping 5' and 3' RACE sequences to generate the full-length cDNA sequence.

-

Translate the assembled sequence in silico and confirm that it contains the exact sequence of the Bombinakinin-like peptide identified by mass spectrometry, flanked by appropriate processing signals.

-

Align the full-length cDNA sequence back to the genomic DNA to determine the exon-intron structure of the newly discovered gene.

-

Caption: Workflow for cloning the full-length cDNA using RACE-PCR.

Functional Implications: The Bradykinin Signaling Axis

The discovery and confirmation of a novel Bombinakinin gene is not the endpoint. Understanding its biological role requires placing it in the context of its signaling pathway. Bradykinin and its related peptides primarily exert their effects through G protein-coupled receptors (GPCRs), specifically the B1 and B2 receptors.[33]

Activation of these receptors, particularly the constitutively expressed B2 receptor, initiates a signaling cascade through Gαq and Gαi proteins.[33][34] This leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[35] These events culminate in various physiological responses, including smooth muscle contraction, vasodilation, and pain sensitization, which are consistent with a defensive role for skin peptides.[36]

Caption: Simplified Bradykinin B2 receptor signaling pathway.[34][35]

Conclusion and Future Outlook

The putative Bombinakinin-related gene gap is a prime example of how gaps in our genomic knowledge can point to exciting new biology. The integrated workflow presented here—combining sensitive computational searches, definitive peptidomic analysis, and targeted molecular cloning—provides a robust framework for resolving such enigmas. Successfully closing this gap will not only add a new gene to our catalogs but will also deepen our understanding of the evolutionary dynamics that shape the chemical arsenals of amphibians. The novel peptides discovered through this process may themselves become lead compounds for the development of new therapeutics targeting pain, inflammation, and cardiovascular regulation.

References

-

A Review on Bradykinin-Related Peptides Isolated from Amphibian Skin Secretion. (n.d.). MDPI. Retrieved from [Link]

-

Angel, T. E., et al. (2012). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. PMC - PubMed Central. Retrieved from [Link]

-

Pradhan, K., et al. (2019). Discovery of Neuroregenerative Peptoid from Amphibian Neuropeptide That Inhibits Amyloid-β Toxicity and Crosses Blood–Brain Barrier. ACS Chemical Neuroscience. Retrieved from [Link]

-

Wirthlin, M., et al. (2018). Discovery of Novel Genes and Other Lineage-Specific Features Through Comparative Genomics. SpringerLink. Retrieved from [Link]

-

A review on bradykinin-related peptides isolated from amphibian skin secretion. (2015). PubMed. Retrieved from [Link]

-

Discovery of Neuroregenerative Peptoid from Amphibian Neuropeptide That Inhibits Amyloid-β Toxicity and Crosses Blood-Brain Barrier. (2019). PubMed. Retrieved from [Link]

-

Ye, Y., et al. (2006). Discovering novel subsystems using comparative genomics. Oxford Academic. Retrieved from [Link]

-

Peptidomics and Proteomics Core. (n.d.). Institute of Metabolic Science - University of Cambridge. Retrieved from [Link]

-

Limitations of Mass Spectrometry-Based Peptidomic Approaches. (n.d.). ACS Publications. Retrieved from [Link]

-

Mass Spectrometry-based Peptidomics for Biomarker Discovery. (2018). YouTube. Retrieved from [Link]

-

Frazer, K. A., et al. (2004). Comparative genomic analysis as a tool for biological discovery. PMC. Retrieved from [Link]

-

Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles. (2014). PubMed. Retrieved from [Link]

-

Bradykinin-related peptides and tryptophyllins in the skin secretions of the most primitive extant frog, Ascaphus truei. (n.d.). PubMed. Retrieved from [Link]

-

Bombinin. (n.d.). Wikipedia. Retrieved from [Link]

-

A family of bombinin-related peptides from the skin of Bombina variegata. (1991). PubMed. Retrieved from [Link]

-

Multiple bradykinin-related peptides from the skin of the frog, Rana temporaria. (1997). PubMed. Retrieved from [Link]

-

Comparative genomics. (n.d.). Wikipedia. Retrieved from [Link]

-

Rapid amplification of cDNA ends. (n.d.). Wikipedia. Retrieved from [Link]

-

Rapid Amplification of cDNA Ends (RACE). (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Recent developments in RACE-PCR for the full- length cDNA identification. (2020). The Pharma Innovation. Retrieved from [Link]

-

Recent developments in RACE-PCR for the full- length cDNA identification. (2020). ResearchGate. Retrieved from [Link]

-

Synteny for Gene Loss. (2024). Reddit. Retrieved from [Link]

-

Haug-Baltzell, A., et al. (2018). Inferring synteny between genome assemblies: a systematic evaluation. PMC - NIH. Retrieved from [Link]

-

Whole genome alignments and synteny analysis. (n.d.). Fiveable. Retrieved from [Link]

-

Discovery and Optimisation of Novel Bombinin‐Derived Peptides from Bombina variegata against Staphylococcus aureus. (2025). Wiley Online Library. Retrieved from [Link]

-

Chiu, C. H., et al. (2016). Automated identification of conserved synteny after whole-genome duplication. PMC - NIH. Retrieved from [Link]

-

Comparative Genomics Reveals Novel Target Genes towards Specific Control of Plant-Parasitic Nematodes. (2021). PMC - NIH. Retrieved from [Link]

-

Synteny. (n.d.). Wikipedia. Retrieved from [Link]

-

Zhao, Q., et al. (2020). Closing Human Reference Genome Gaps: Identifying and Characterizing Gap-Closing Sequences. PMC - NIH. Retrieved from [Link]

-

A novel pathway for receptor-mediated post-translational activation of inducible nitric oxide synthase. (2017). NIH. Retrieved from [Link]

-

Figbird: a probabilistic method for filling gaps in genome assemblies. (2022). Oxford Academic. Retrieved from [Link]

-

Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. (2005). PubMed. Retrieved from [Link]

-

In silico predictions of 3D structures of linear and cyclic peptides with natural and non-proteinogenic residues. (2025). ResearchGate. Retrieved from [Link]

-

Machine Learning-Based In Silico Studies for Predicting Peptides Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

The Road to the Full Sequencing of Natural Frogs' Peptides Relying Solely on Mass Spectrometry. (2022). PMC - PubMed Central. Retrieved from [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed. Retrieved from [Link]

-

Computational Methods for the Identification of Genes in Vertebrate Genomic Sequences. (1997). Oxford Academic. Retrieved from [Link]

-

Visualize gaps in the genome. (2025). Bioinformatics Workbook. Retrieved from [Link]

-

A modular map of Bradykinin-mediated inflammatory signaling network. (2021). PMC - NIH. Retrieved from [Link]

-

Human Genome Project. (n.d.). Wikipedia. Retrieved from [Link]

-

New genetic tools usher amphibian neuroscience research into modern age. (2024). The Transmitter. Retrieved from [Link]

-

Bradykinin pathway and receptor signaling in inflammatory pain... (n.d.). ResearchGate. Retrieved from [Link]

-

In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. (2022). PNAS Nexus | Oxford Academic. Retrieved from [Link]

-

ToxGIN: an In silico prediction model for peptide toxicity via graph isomorphism networks integrating peptide sequence and structure information. (2024). Briefings in Bioinformatics | Oxford Academic. Retrieved from [Link]

-

Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. (1998). PubMed. Retrieved from [Link]

-

Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. (2004). PMC - NIH. Retrieved from [Link]

-

Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction. (2020). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on bradykinin-related peptides isolated from amphibian skin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple bradykinin-related peptides from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A family of bombinin-related peptides from the skin of Bombina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Closing Human Reference Genome Gaps: Identifying and Characterizing Gap-Closing Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Neuroregenerative Peptoid from Amphibian Neuropeptide That Inhibits Amyloid-β Toxicity and Crosses Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative genomics - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Inferring synteny between genome assemblies: a systematic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. Synteny - Wikipedia [en.wikipedia.org]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Peptidomics and Proteomics Core | Institute of Metabolic Science [mrl.ims.cam.ac.uk]

- 24. youtube.com [youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Mass Spectrometry-based Peptidomics for Biomarker Discovery - Creative Proteomics Blog [creative-proteomics.com]

- 27. Bradykinin-related peptides and tryptophyllins in the skin secretions of the most primitive extant frog, Ascaphus truei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. d-nb.info [d-nb.info]

- 29. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 31. Rapid Amplification of cDNA Ends (RACE) - Creative Diagnostics [qbd.creative-diagnostics.com]

- 32. entomoljournal.com [entomoljournal.com]

- 33. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Investigating the Evolutionary Origin of the Bombinakinin-Gap

Abstract

The Bombinakinin peptide family, primarily identified in the skin secretions of amphibians of the Bombina genus, presents a fascinating case study in molecular evolution. A peculiar feature, termed the "Bombinakinin-gap," has been noted in the precursor protein architecture of these peptides. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the evolutionary origins of this phenomenon. We will delve into the technical methodologies and scientific rationale required to dissect the genetic underpinnings, phylogenetic relationships, and functional implications of the this compound, ultimately paving the way for a deeper understanding of peptide evolution and its potential for therapeutic innovation.

Introduction: The Bombinakinin Conundrum

Bombinakinins are members of the bradykinin-related peptide (BRP) superfamily, known for their diverse physiological activities, including smooth muscle contraction and involvement in inflammatory responses.[1][2] These peptides are derived from larger precursor proteins, often encoded by genes that exhibit remarkable plasticity, featuring tandem repeats and the co-expression of structurally and functionally distinct peptides.[1] Bombinakinin M, a prominent member of this family isolated from the skin of Bombina maxima, is a bradykinin-related peptide with potent contractile effects on guinea pig ileum.[1]

The "this compound" refers to a specific structural arrangement within the bombinakinin precursor cDNA. This guide will outline a multi-faceted approach to investigate the evolutionary selective pressures and molecular mechanisms that have led to the emergence and maintenance of this gap. Understanding this evolutionary novelty is not merely an academic exercise; it holds the potential to reveal fundamental principles of peptide evolution and may inform the rational design of novel peptide-based therapeutics.

Foundational Knowledge: The Molecular Landscape of Bombinakinins and their Precursors

A thorough investigation into the this compound necessitates a firm grasp of the molecular biology of these peptides and their genetic precursors.

The Bradykinin Superfamily: A Context for Evolution

Bradykinins and their related peptides are a diverse group of molecules found across the animal kingdom, with a particularly rich diversity in amphibian skin secretions.[2][3][4][5] These peptides are cleaved from larger precursor proteins called kininogens.[6][7] In mammals, the kininogen-1 (KNG1) gene, through alternative splicing, produces high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK), which are precursors to bradykinin.[6][8]

Amphibian BRPs, including bombinakinins, often exhibit significant structural variations compared to their mammalian counterparts, including amino acid substitutions and post-translational modifications.[2][9] This diversity is thought to be a result of an evolutionary arms race, providing a chemical defense against a wide array of predators.[2][3]

Bombinakinin Precursor Architecture

Studies on Bombina maxima have revealed that the cDNAs encoding bombinakinin M and its variants have a unique structure.[1] The precursor proteins typically contain multiple repeats of peptide units.[1] For instance, two distinct precursor proteins have been identified that both contain three repeats of a novel 16-amino acid peptide and one copy of kinestatin at their N- and C-termini, respectively.[1] However, they differ in the number of bombinakinin M copies they encode.[1] This modular and repetitive nature of the precursor gene is a key area of investigation for understanding the origin of the this compound.

A Multi-Pronged Investigative Approach

To elucidate the evolutionary origins of the this compound, a combination of comparative genomics, molecular evolution, and functional analysis is required. The following sections detail the experimental workflows and the rationale behind them.

Workflow for Investigating the this compound

The overall workflow for this investigation can be visualized as a logical progression from sequence acquisition and analysis to functional characterization and evolutionary modeling.

Caption: A multiphasic workflow for investigating the this compound.

Phase 1: Data Acquisition and Annotation

The foundation of this investigation lies in obtaining high-quality genomic and transcriptomic data from various Bombina species and related anurans.

Experimental Protocol: Sample Collection, Nucleic Acid Extraction, and Sequencing

-

Sample Collection: Ethically source skin secretions and tissue samples (e.g., liver, muscle) from multiple individuals of different Bombina species (B. maxima, B. variegata, B. bombina) and outgroup species from related families (e.g., Hylidae, Ranidae).[2]

-

RNA Extraction: Immediately preserve skin tissue in an RNA stabilization solution. Extract total RNA using a TRIzol-based method followed by purification with a column-based kit. Assess RNA integrity using an Agilent Bioanalyzer.

-

Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from liver or muscle tissue using a phenol-chloroform extraction protocol or a commercial kit.

-

Library Preparation and Sequencing:

-

Transcriptomics: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate deep transcriptomic data from the skin.

-

Genomics: Prepare genomic DNA libraries and perform whole-genome sequencing to obtain a high-quality genome assembly.

-

Data Analysis: Assembly and Annotation

-

Transcriptome Assembly: Assemble the raw RNA-seq reads de novo using assemblers like Trinity or SOAPdenovo-Trans.

-

Genome Assembly: Assemble the genomic reads to create a draft genome.

-

Gene Prediction and Annotation: Use the transcriptome data to aid in the prediction and annotation of genes within the genome assembly, specifically focusing on identifying kininogen-like genes.

Phase 2: Comparative and Evolutionary Analysis

With annotated kininogen gene sequences from multiple species, we can now perform comparative analyses to trace the evolutionary history of the this compound.

Methodology: Sequence Alignment and Phylogenetic Reconstruction

-

Homology Search: Use BLAST searches to identify homologous kininogen gene sequences in the newly generated transcriptomes and genomes, as well as in publicly available databases.

-

Multiple Sequence Alignment: Align the nucleotide and deduced amino acid sequences of the kininogen precursors using algorithms like MUSCLE or ClustalW. This alignment is critical for identifying conserved domains and the precise location of the "gap."

-

Phylogenetic Analysis:

-

Construct phylogenetic trees using both maximum likelihood (e.g., RAxML, IQ-TREE) and Bayesian inference (e.g., MrBayes) methods.

-

Use appropriate models of molecular evolution, determined by software like ModelTest-NG.

-

The resulting phylogeny will reveal the evolutionary relationships between the different kininogen genes and help pinpoint the emergence of the this compound.

-

Investigating Gene Structure and Synteny

A key aspect of understanding the "gap" is to analyze the gene structure. The "gap" could be the result of an intron insertion, an exon deletion, or a more complex rearrangement.

Caption: A simplified model of a potential evolutionary event leading to the this compound.

Synteny Analysis: Compare the genomic region surrounding the bombinakinin gene in Bombina with the corresponding regions in other species. Conserved synteny (the preservation of gene order) can provide strong evidence for orthology and help reconstruct the ancestral gene structure.

Phase 3: Functional Characterization

Understanding the functional consequences of the this compound is crucial for inferring the selective pressures that may have driven its evolution. This involves characterizing the bioactivity of the peptides encoded by the precursor, including any novel peptides that may arise from the region of the "gap."

Experimental Protocol: Peptide Synthesis and Functional Assays

-

Peptide Synthesis: Based on the deduced amino acid sequences from the transcriptomic data, chemically synthesize the mature bombinakinin peptides and any other novel peptides encoded by the precursor.

-

Receptor Binding Assays:

-

If the cognate receptors for bombinakinins are known, perform competitive binding assays using radiolabeled ligands to determine the binding affinities of the synthesized peptides.

-

If the receptors are unknown, a reverse pharmacology approach can be employed, screening the peptides against a panel of known G-protein coupled receptors (GPCRs), particularly those related to bradykinin receptors.[10]

-

-

Functional Assays:

-

Smooth Muscle Contraction: Test the ability of the synthesized peptides to induce contraction in isolated smooth muscle preparations, such as the guinea pig ileum, a classic assay for bradykinin-like activity.[1]

-

Cell-based Assays: Utilize cell lines expressing specific bradykinin receptor subtypes (B1 and B2) to assess the agonist or antagonist properties of the peptides by measuring downstream signaling events, such as calcium mobilization.[3]

-

Quantitative Data Summary

| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Bombinakinin M | B2 | Value | Value |

| Novel Peptide 1 | B1/B2/Orphan | Value | Value |

| Novel Peptide 2 | B1/B2/Orphan | Value | Value |

This table should be populated with experimental data.

Phase 4: Synthesis and Hypothesis Testing

The final phase involves integrating the genomic, phylogenetic, and functional data to formulate and test hypotheses about the evolutionary origin of the this compound.

Formulating an Evolutionary Model

Based on the collected evidence, several evolutionary scenarios can be proposed:

-

Gene Duplication and Divergence: The bombinakinin gene may have arisen from a duplication of an ancestral kininogen gene, followed by the loss of an exon or the insertion of a novel element in one of the copies.

-

Alternative Splicing: The "gap" could represent an alternatively spliced intron that is retained in some transcripts, leading to novel peptide products.

-

Transposable Element Insertion: The insertion of a transposable element could have disrupted the coding sequence, creating the "gap" and potentially new regulatory elements.

Hypothesis Testing

The proposed models can be tested by:

-

Searching for remnants of lost exons in the intronic sequences of the bombinakinin gene.

-

Analyzing the transcriptomic data for evidence of alternative splicing.

-

Screening the genomic region for sequences characteristic of transposable elements.

Conclusion: A Window into Peptide Evolution

The investigation into the evolutionary origin of the this compound offers a unique opportunity to understand the molecular mechanisms that drive the diversification of peptide families. By employing the integrated approach outlined in this guide, researchers can shed light on how novel peptide structures and functions arise, providing valuable insights for the field of drug discovery and development. The Bombinakinin family, with its intriguing "gap," serves as a compelling natural experiment in the evolution of biological novelty.

References

-

Zhang, Y., et al. (2005). Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. Regulatory Peptides, 125(1-3), 151-157. [Link]

-

Mignogna, G., et al. (1991). A family of bombinin-related peptides from the skin of Bombina variegata. FEBS Letters, 285(2), 197-200. [Link]

-

de Magalhães, M. T., et al. (2006). Bradykinin-related peptides from Phyllomedusa hypochondrialis. Peptides, 27(9), 2137-2146. [Link]

-

Xi, X., et al. (2007). Bradykinin-related peptides, including a novel structural variant, (Val1)-bradykinin, from the skin secretion of Guenther's frog, Hylarana guentheri and their molecular precursors. Peptides, 28(4), 781-789. [Link]

-

Conlon, J. M., et al. (2006). Bradykinin-related peptides from Phyllomedusa hypochondrialis azurea: Mass spectrometric structural characterisation and cloning of precursor cDNAs. Rapid Communications in Mass Spectrometry, 20(13), 2063-2068. [Link]

-

Ohta, S., et al. (2019). The gastrin-releasing peptide/bombesin system revisited by a reverse-evolutionary study considering Xenopus. Scientific Reports, 9(1), 1-12. [Link]

-

Choi, M. Y., & Vander Meer, R. K. (2012). Molecular structure and diversity of PBAN/pyrokinin family peptides in ants. Toxins, 4(11), 1219-1232. [Link]

-

Fleming, S. L., et al. (2004). Characterization of the bombesin-like peptide receptor family in primates. Peptides, 25(10), 1665-1673. [Link]

-

Ohki-Hamazaki, H., et al. (2005). Development and function of bombesin-like peptides and their receptors. International Review of Cytology, 243, 293-331. [Link]

-

Conlon, J. M., et al. (2013). Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles. Peptides, 46, 153-159. [Link]

-

Jensen, R. T., et al. (2008). Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 15(1), 58-64. [Link]

-

Wikipedia. (n.d.). Kininogen 1. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Conlon, J. M., et al. (2006). Bradykinin-related peptides from Phyllomedusa hypochondrialis azurea: Mass spectrometric structural characterisation and cloning of precursor cDNAs. Semantic Scholar. [Link]

-

Kotani, H., et al. (1986). Structure and gene organization of bovine neuromedin K precursor. Proceedings of the National Academy of Sciences, 83(18), 7074-7078. [Link]

-

Wikipedia. (n.d.). Kininogen. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Request PDF. (n.d.). Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). KNG1 kininogen 1 [ (human)]. Gene. [Link]

-

Ma, J. X., et al. (1994). Structure and chromosomal localization of the gene (BDKRB2) encoding human bradykinin B2 receptor. Genomics, 23(2), 362-369. [Link]

-

Rafiqi, A. M., et al. (2020). Origin and elaboration of a major evolutionary transition in individuality. Nature, 585(7824), 239-244. [Link]

-

Nawa, H., et al. (1985). Primary structures of the mRNAs encoding the rat precursors for bradykinin and T-kinin. Structural relationship of kininogens with major acute phase protein and alpha 1-cysteine proteinase inhibitor. The Journal of Biological Chemistry, 260(22), 12054-12059. [Link]

-

Burkhardt, P., & Sprecher, S. G. (2017). Evolutionary origins of chemical synapses. Current Opinion in Neurobiology, 47, 111-117. [Link]

-

Sino Biological. (n.d.). Kininogen 1 General Information. [Link]

-

Wagner, A. (2011). The molecular origins of evolutionary innovations. Trends in Genetics, 27(10), 397-410. [Link]

Sources

- 1. Cloning of bradykinin precursor cDNAs from skin of Bombina maxima reveals novel bombinakinin M antagonists and a bradykinin potential peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin-related peptides (BRPs) from skin secretions of three genera of phyllomedusine leaf frogs and their comparative pharmacological effects on mammalian smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin-related peptides from Phyllomedusa hypochondrialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin-related peptides, including a novel structural variant, (Val1)-bradykinin, from the skin secretion of Guenther's frog, Hylarana guentheri and their molecular precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin-related peptides from Phyllomedusa hypochondrialis azurea: Mass spectrometric structural characterisation and cloning of precursor cDNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kininogen 1 - Wikipedia [en.wikipedia.org]

- 7. Kininogen - Wikipedia [en.wikipedia.org]

- 8. KNG1 kininogen 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Bradykinin-related peptides from Phyllomedusa hypochondrialis azurea: Mass spectrometric structural characterisation and cloning of precursor cDNAs. | Semantic Scholar [semanticscholar.org]

- 10. Characterization of the bombesin-like peptide receptor family in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Postulated Interaction Between Bombinakinin M and a Genetic Gap

Preamble: Charting Unexplored Territories in Genomic Regulation

In the landscape of drug discovery and molecular biology, our understanding of the intricate dance between signaling molecules and the genome is in a constant state of evolution. We are adept at mapping well-trodden signaling pathways and characterizing the transcription factors that serve as their downstream effectors. However, vast regions of the genome, often implicated in complex diseases, remain enigmatic. These "genetic gaps" — regions with demonstrable functional significance but obscure regulatory mechanisms — represent a new frontier. This guide postulates a novel, indirect mechanism of interaction between the potent bradykinin receptor agonist, Bombinakinin M, and such a genetic gap.

This document is not a recitation of established facts but a technical roadmap for the intrepid researcher. It is designed to provide a rigorous, experimentally-grounded framework for investigating a speculative, yet potentially groundbreaking, hypothesis: that Bombinakinin M, through its canonical receptor signaling, can modulate the chromatin landscape and transcriptional activity of a genetic gap via a hitherto uncharacterized DNA-binding protein. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our postulations in established biochemical principles.

Conceptual Framework: From Receptor Activation to Genomic Modulation

Bombinakinin M: A Potent Bradykinin Receptor Agonist

Bombinakinin M is a nonadecapeptide (DLPKINRKGPRPPGFSPFR) originally isolated from the skin secretions of the toad Bombina maxima. It functions as a potent and highly selective agonist for bradykinin receptors, particularly the B2 receptor, displaying a potency that can be up to 50 times greater than bradykinin itself in certain tissues. Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.[1][2]

Defining the "Genetic Gap": A Locus of Therapeutic Potential

For the purpose of this guide, we define a "genetic gap" as a specific genomic locus that meets the following criteria:

-

It is associated with a disease phenotype through genetic studies (e.g., GWAS, linkage analysis).

-

It does not contain the coding sequence of a known protein.

-

It lacks binding motifs for known transcription factors.

-

Its regulatory role in the associated disease is suspected but unproven.

Such regions may harbor complex secondary DNA structures, be subject to epigenetic modifications, or be regulated by novel DNA-binding proteins, making them challenging to study but also prime targets for novel therapeutic intervention.

The Postulated Mechanism: An Indirect Signaling Cascade

We hypothesize an indirect interaction between Bombinakinin M and a target genetic gap. The proposed mechanism eschews direct peptide-DNA binding, for which there is no current evidence. Instead, it posits a multi-step signaling pathway:

-

Receptor Binding and Activation: Bombinakinin M binds to and activates the Bradykinin B2 Receptor (B2R) on the cell surface.[3]

-

G-Protein Signaling: The activated B2R engages G-proteins, primarily of the Gαq family.[1][2][4]

-

Second Messenger Cascade: Gαq activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] This results in the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5]

-

Kinase Cascade and Transcription Factor Modulation: The rise in intracellular Ca2+ and PKC activation can trigger downstream kinase cascades, such as the MAPK/ERK pathway.[1][4] This cascade can lead to the phosphorylation and activation of a yet-to-be-identified DNA-binding protein, which we term "Genetic Gap Binding Protein" (GGBP).

-

Nuclear Translocation and DNA Binding: The activated GGBP translocates to the nucleus and binds specifically to the sequence or structure within the genetic gap.

-

Transcriptional Regulation: The binding of GGBP to the genetic gap modulates the expression of nearby disease-associated genes, potentially by recruiting chromatin remodeling complexes or interacting with the basal transcription machinery.

This hypothetical pathway provides a testable framework, linking the known pharmacology of Bombinakinin M to a novel mode of gene regulation.

Figure 1: Postulated signaling pathway from Bombinakinin M to genetic gap modulation.

Experimental Validation Workflow: A Phased Approach

To systematically investigate this hypothesis, we propose a four-phase experimental workflow. Each phase is designed to provide a critical piece of evidence, with clear go/no-go decision points.

Figure 2: A four-phase experimental workflow to validate the hypothesis.

Phase 1: System Characterization

Objective: To establish a biologically relevant and technically viable cellular model.

1.1. Cell Line Selection: Choose a human cell line where a "genetic gap" has been credibly linked to a disease of interest. For example, a cancer cell line with a non-coding genomic region associated with metastasis.

1.2. Confirmation of B2 Receptor Expression: It is critical to ensure the cellular machinery for Bombinakinin M action is present.

-

Methodology (RT-qPCR):

-

Isolate total RNA from the selected cell line.

-

Perform reverse transcription to synthesize cDNA.

-

Use primers specific for the B2R gene (BDKRB2) and a housekeeping gene (e.g., GAPDH) for quantitative PCR.

-

Analyze the Cq values to confirm the expression of BDKRB2 mRNA.

-

-

Methodology (Western Blot):

-

Prepare total protein lysates from the cell line.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a validated primary antibody against the B2 receptor.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Confirm the presence of a band at the expected molecular weight for B2R.

-

Go/No-Go: Proceed to Phase 2 only if B2R expression is confirmed at both the mRNA and protein levels.

Phase 2: Functional Response Assay

Objective: To demonstrate that Bombinakinin M elicits a transcriptional response at the genetic gap locus.

Methodology (Dose-Response RT-qPCR):

-

Cell Culture and Treatment:

-

Plate the selected cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat cells with a range of Bombinakinin M concentrations (e.g., 0, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 6 hours).

-

-

RNA Isolation and qPCR:

-

Isolate total RNA from each treatment condition.

-

Perform RT-qPCR as described in Phase 1, using primers for a gene located near the genetic gap that is a plausible target of its regulatory activity.

-

-

Data Analysis:

-

Calculate the fold change in target gene expression relative to the untreated control for each concentration.

-

Plot the dose-response curve to determine if Bombinakinin M modulates gene expression in a concentration-dependent manner.

-

| Bombinakinin M (nM) | Target Gene Fold Change (Mean ± SD) | p-value (vs 0 nM) |

| 0 | 1.00 ± 0.12 | - |

| 0.1 | 1.15 ± 0.15 | >0.05 |

| 1 | 1.89 ± 0.21 | <0.05 |

| 10 | 3.54 ± 0.45 | <0.01 |

| 100 | 3.71 ± 0.39 | <0.01 |

| 1000 | 3.65 ± 0.41 | <0.01 |

| Table 1: Example quantitative data from a functional response assay. |

Go/No-Go: Proceed to Phase 3 if a statistically significant, dose-dependent change in target gene expression is observed.

Phase 3: Identification of the Mediating DNA-Binding Protein (GGBP)

Objective: To identify the protein that binds to the genetic gap in a Bombinakinin M-dependent manner.

Methodology (DNA Pull-Down Assay coupled with Mass Spectrometry):

-

Probe Design and Synthesis:

-

Synthesize a 50-70 bp double-stranded DNA oligonucleotide corresponding to the core sequence of the genetic gap.

-

Incorporate a biotin molecule at the 5' end of one strand.

-

Synthesize a control probe with a scrambled sequence of similar GC content.

-

-

Nuclear Extract Preparation:

-

Grow large-scale cultures of the cells.

-

Treat one batch with an optimal concentration of Bombinakinin M (determined in Phase 2) and leave the other untreated.

-

Prepare nuclear extracts from both batches using a commercial kit or a standard protocol.

-

-

DNA Pull-Down:

-

Immobilize the biotinylated DNA probes (target and scrambled) on streptavidin-coated magnetic beads.

-

Incubate the beads with nuclear extracts from both treated and untreated cells for 2-4 hours at 4°C with rotation.

-

Wash the beads extensively with a low-salt buffer to remove non-specific binders.

-

Elute the bound proteins using a high-salt buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Look for bands that are present or enriched in the "Treated, Target Probe" lane compared to all other control lanes.

-

Excise these unique bands and subject them to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

-

Go/No-Go: Proceed to Phase 4 if a candidate protein (or a small set of candidates) is robustly and specifically identified in the Bombinakinin M-treated sample.

Phase 4: Confirmation of Direct Protein-DNA Interaction

Objective: To validate the direct binding of the candidate GGBP to the genetic gap DNA sequence.

4.1. Recombinant Protein Expression:

-

Clone the cDNA of the candidate GGBP into an expression vector (e.g., with a His-tag or GST-tag).

-

Express the protein in E. coli or a eukaryotic expression system and purify it.

4.2. Electrophoretic Mobility Shift Assay (EMSA)

This assay detects protein-DNA interactions based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing gel than free DNA.[6][7][8][9]

-

Detailed Protocol:

-

Probe Labeling: Label the genetic gap DNA probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).[9]

-

Binding Reactions: Set up a series of 20 µL reactions in binding buffer. Include:

-

Lane 1: Labeled probe only.

-

Lane 2: Labeled probe + purified recombinant GGBP.

-

Lane 3: Labeled probe + GGBP + 100x molar excess of unlabeled "cold" target probe (specific competitor).

-

Lane 4: Labeled probe + GGBP + 100x molar excess of unlabeled scrambled probe (non-specific competitor).

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes.[7]

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run in 0.5x TBE buffer at 4°C.[7][8]

-

Detection: Transfer the DNA to a nylon membrane and detect using a method appropriate for the label (chemiluminescence for biotin, imaging for fluorescence, or autoradiography for ³²P).

-

-

Expected Result: A slower-migrating "shifted" band should appear in Lane 2, disappear in Lane 3, but persist in Lane 4. This demonstrates a specific interaction.

4.3. DNase I Footprinting

This high-resolution technique identifies the precise binding site of a protein on a DNA fragment. The protein protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.[10][11][12][13][14]

-

Detailed Protocol:

-

Probe Preparation: Prepare a DNA probe (~200-400 bp) containing the genetic gap, with a radioactive or fluorescent label on one end of one strand only.[11][13]

-

Binding Reactions: Set up two reactions:

-

Reaction A: Labeled probe only.

-

Reaction B: Labeled probe + purified recombinant GGBP.

-

-

DNase I Digestion: Incubate both reactions with a low, optimized concentration of DNase I for a short period (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.[13]

-

Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.

-

Analysis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide (sequencing) gel. Include a sequencing ladder (e.g., Maxam-Gilbert G+A) of the same probe for precise location mapping.[10]

-

-

Expected Result: The lane with the GGBP will show a gap in the ladder of DNA fragments compared to the "probe only" lane. This gap, or "footprint," corresponds to the exact region of the genetic gap protected by the bound protein.

Conclusion and Future Directions

The successful completion of this four-phase workflow would provide compelling evidence for a novel regulatory pathway, linking a known peptide agonist to the modulation of a previously uncharacterized genomic element. This would not only illuminate a new corner of gene regulation but also validate the GGBP and its interaction with the genetic gap as a potential new target for therapeutic development.

Future work could focus on:

-

Structural Biology: Determining the co-crystal structure of GGBP bound to the genetic gap DNA to understand the molecular basis of the interaction.

-

Drug Screening: Developing high-throughput screens to identify small molecules that either inhibit or enhance the GGBP-DNA interaction.

-

In Vivo Validation: Using animal models of the associated disease to confirm the physiological relevance of this pathway and to test the efficacy of any developed therapeutic agents.

This guide provides the foundational logic and technical protocols to embark on this exciting line of inquiry. The path is challenging, but the potential rewards—a deeper understanding of disease and new avenues for treatment—are immense.

References

- DAK 11/03. EMSA (Electrophoretic Mobility Shift Assay).

-

Electrophoresis Mobility Shift Assay - Bio-protocol. [Link]

-

Electrophoretic Mobility Shift Assay Guide - LICORbio™. [Link]

-

DNA-Protein Interactions/Footprinting Protocols. [Link]

- Sugden Lab. Last Modified 02/07/06 - Electrophoretic Mobility Shift Assay (EMSA).

-

A General EMSA (Gel-shift) Protocol - ResearchGate. [Link]

-

DNA Footprinting - Bitesize Bio. [Link]

-

Scheme of proposed signaling pathway used by bradykinin to stimulate... - ResearchGate. [Link]

-

What is DNA footprinting?- Principle, Steps, Process and Applications - Genetic Education. [Link]

-

Bradykinin pathway and receptor signaling in inflammatory pain... - ResearchGate. [Link]

-

ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC. [Link]

-

Regulation of bradykinin B2 receptors by the ras oncogene: evidence for multiple mechanisms - PubMed. [Link]

-

Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons - NIH. [Link]

-

A modular map of Bradykinin-mediated inflammatory signaling network - PMC - NIH. [Link]

-

Bradykinin receptor - Wikipedia. [Link]

-

dna sequencing - How exactly are gaps defined in genomics? - Biology Stack Exchange. [Link]

-

Systematic search for structural motifs of peptide binding to double-stranded DNA - PMC. [Link]

-

Fragments of bombinakinin M exist in lipopolysaccharide-stimulated skin secretions of Bombina maxima and show lipopolysaccharide-neutralizing activity - PubMed. [Link]

-

Video: Chromatin Immunoprecipitation - JoVE. [Link]

-

Gap gene - Wikipedia. [Link]

-

A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - NIH. [Link]

-

BAM 1 and RECEPTOR-LIKE PROTEIN KINASE 2 constitute a signaling pathway and modulate CLE peptide-triggered growth inhibition in Arabidopsis root - PubMed. [Link]

-

Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology - MDPI. [Link]

-

The gap gene network - PMC - PubMed Central. [Link]

-

Gap Gene Regulatory Dynamics Evolve along a Genotype Network | Molecular Biology and Evolution | Oxford Academic. [Link]

-

The genomics diversity gap, explained | Wellcome - YouTube. [Link]

-

Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PubMed Central. [Link]

-

DNA-binding activities of compounds acting as enzyme inhibitors, ion channel blockers and receptor binders - PubMed. [Link]

-

Bradykinin excites rat sympathetic neurons by inhibition of M current through a mechanism involving B2 receptors and G alpha q/11 - PubMed. [Link]

-

Cryo-EM structures of human bradykinin receptor-Gq proteins complexes - PMC - NIH. [Link]

-

Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PubMed Central. [Link]

-

A large-scale cancer-specific protein–DNA interaction network - PMC - NIH. [Link]

-

The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules - MDPI. [Link]

-

Extracellular domains of the bradykinin B2 receptor involved in ligand binding and agonist sensing defined by anti-peptide antibodies - PubMed. [Link]

Sources

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. bio-protocol.org [bio-protocol.org]

- 8. licorbio.com [licorbio.com]

- 9. researchgate.net [researchgate.net]

- 10. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 14. geneticeducation.co.in [geneticeducation.co.in]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Bombinakinins

Bombinakinins are a fascinating family of bradykinin-related peptides first discovered in the skin secretions of Bombina toads. Like the well-known mammalian kinins, they are potent vasoactive molecules, primarily known for their ability to induce smooth muscle contraction and influence blood pressure.[1] Bombinakinin M, for instance, is a powerful agonist for bradykinin receptors and has shown high selectivity for those in mammalian arterial smooth muscle.

Despite their potent biological activity, significant gaps remain in our understanding of their precise mechanism of action, structure-activity relationships (SAR), and full therapeutic potential. Key unanswered questions include:

-

Which specific amino acid residues are critical for receptor binding and activation?

-

Can we design analogues with altered receptor selectivity (e.g., specific for B1 vs. B2 bradykinin receptors) or improved metabolic stability?

-

Do these peptides interact with novel, undiscovered receptors?[2]

-

Could Bombinakinin analogues serve as leads for novel therapeutics in areas like inflammation, pain management, or cardiovascular disease?[3]

Synthesizing a library of Bombinakinin-related peptides is a powerful and direct strategy to answer these questions. By systematically modifying the peptide sequence, researchers can dissect the molecular determinants of its function. This guide provides a detailed framework and step-by-step protocols for the design, synthesis, purification, and characterization of Bombinakinin analogues.

Part 1: Strategic Design of Bombinakinin Analogues

The foundation of a successful SAR study lies in the rational design of peptide analogues. The goal is to create a set of molecules that can systematically probe the contribution of each part of the peptide structure to its overall activity.

Key Design Strategies:

-

Alanine Scanning Mutagenesis: This is a cornerstone of SAR studies. Each amino acid residue in the native Bombinakinin sequence is systematically replaced with Alanine. Alanine is chosen because its small, neutral methyl side chain removes the specific functionality of the original residue (e.g., charge, aromaticity, hydrogen-bonding capacity) with minimal steric disruption. This process helps to pinpoint "hotspot" residues that are critical for biological activity.[4]

-

Truncation Studies: By synthesizing progressively shorter versions of the peptide from both the N- and C-terminus, researchers can identify the minimal core sequence required for receptor binding and activation. Studies on bradykinin have shown that the C-terminal arginine is often essential for both immunological and physiological activities.[5]

-

Substitution Analysis: Based on initial findings from alanine scanning, specific residues can be replaced with other natural or unnatural amino acids to probe the importance of properties like charge, hydrophobicity, size, and aromaticity. For example, if replacing Phenylalanine with Alanine abolishes activity, one might next substitute it with Tyrosine (to test the role of the hydroxyl group) or Cyclohexylalanine (to test the role of the aromatic ring vs. a bulky aliphatic group).[4]

Part 2: Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

For research-scale synthesis of a peptide library, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice.[6][7] This technique involves building the peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[6][8][9] This simplifies the entire process, as excess reagents and by-products are easily removed by filtration and washing.[6][9]

The Fmoc/tBu strategy is preferred due to its use of milder deprotection conditions compared to the older Boc/Bzl chemistry, which enhances compatibility with sensitive or modified amino acids.[6][7]

Overall SPPS Workflow

Caption: High-level workflow for peptide synthesis from design to analysis.

Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic Bombinakinin analogue.

Materials & Reagents:

| Reagent | Purpose | Typical Concentration/Grade |

|---|---|---|

| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5-0.8 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent for resin swelling | HPLC grade |

| Piperidine | Fmoc deprotection agent | Reagent grade |

| Fmoc-protected Amino Acids | Building blocks | Standard side-chain protection (e.g., Trt for Cys, Boc for Lys/Arg) |

| HBTU/HATU & DIPEA | Coupling activator & base | Reagent grade |

| Trifluoroacetic Acid (TFA) | Cleavage from resin | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger (protects from side reactions) | Reagent grade |

| Diethyl Ether (Cold) | Peptide precipitation | Reagent grade |

Protocol Steps:

-

Resin Preparation (Swelling):

-

Place the required amount of Rink Amide resin in a fritted reaction vessel.

-

Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin 3-5 times with DMF to fully solvate it for the peptide synthesis environment.[10]

-

-

First Amino Acid Coupling:

-

This step is often pre-loaded on commercially available resins. If not, it involves coupling the first Fmoc-protected amino acid to the resin linker.

-

-

Iterative Deprotection and Coupling Cycle (for each subsequent amino acid):

-

a. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[6]

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

b. Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading) and an activator like HBTU or HATU (3-4 eq.) in DMF.

-

Add Diisopropylethylamine (DIPEA) (6-8 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

(Optional but recommended): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (beads remain colorless/yellow) indicates a complete reaction. A positive result (beads turn blue) indicates free amines are still present, and the coupling step should be repeated.

-

-

c. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Repeat this entire cycle for every amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS .[6] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).

-

A white precipitate should form. Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether, wash the pellet again with cold ether, and centrifuge again.

-

After removing the final ether wash, dry the peptide pellet under vacuum to yield a crude white powder.

-

For long-term storage, lyophilize (freeze-dry) the peptide from a water/acetonitrile mixture to obtain a fluffy, stable powder.[11]

-

Caption: The iterative four-step cycle of Fmoc-SPPS.

Part 3: Purification and Characterization

The crude peptide product from synthesis contains the target peptide as well as various impurities (e.g., truncated sequences, deletion sequences).[12] Therefore, purification is a critical step to isolate the desired molecule for biological assays.[13]

Protocol: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity and is the standard method for peptide purification.[12][14]

Instrumentation & Materials:

-

Preparative or Semi-preparative HPLC system with a UV detector.

-

C18 Reverse-Phase Column (wide-pore, ~300 Å, is ideal for peptides).[14]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[14]

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a small amount of Mobile Phase A or a water/ACN mixture. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

-

Method Development (Scouting Run):

-

Perform an initial analytical run using a steep gradient (e.g., 5-95% B over 20-30 minutes) to determine the approximate retention time of the target peptide.[12]

-

-

Preparative Purification:

-

Switch to a preparative column.

-

Develop a shallower gradient centered around the elution percentage of your target peptide determined from the scouting run. For example, if the peptide eluted at 40% B in the scouting run, a preparative gradient might be 30-50% B over 40-60 minutes. This provides better resolution between the target peptide and closely eluting impurities.

-

Inject the dissolved crude peptide onto the column and begin the run.

-

Monitor the elution profile at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).

-

Collect fractions corresponding to the main peak.

-

-

Purity Analysis:

-

Analyze the collected fractions using an analytical HPLC column to assess their purity.

-

Pool the fractions that meet the desired purity level (typically >95% for biological assays).

-

Lyophilize the pooled, pure fractions to obtain the final peptide product as a white, fluffy powder.

-

Characterization and Quality Control

Final validation of the synthesized peptide's identity and purity is essential.[15][16]

-

Mass Spectrometry (MS): This is the most critical analysis to confirm that the peptide has the correct molecular weight.[15][17] Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. The observed mass should match the calculated theoretical mass of the peptide sequence.

-

Analytical RP-HPLC: A final analytical HPLC run on the purified product is used to determine its final purity. This is done by integrating the area of the target peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

-